"3-Methyl-3-oxetanemethanol" fundamental properties and characteristics
"3-Methyl-3-oxetanemethanol" fundamental properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-3-oxetanemethanol, a versatile heterocyclic compound, serves as a crucial building block in various fields, including polymer chemistry and pharmaceutical synthesis. Its unique strained four-membered oxetane (B1205548) ring imparts desirable reactivity, making it an attractive intermediate for the synthesis of complex molecules. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and key applications of 3-Methyl-3-oxetanemethanol, presenting data in a structured format for easy reference and comparison. Detailed experimental protocols and visualizations of key processes are included to facilitate its practical application in a laboratory setting.
Core Properties and Characteristics
3-Methyl-3-oxetanemethanol, also known as (3-methyloxetan-3-yl)methanol, is a colorless to pale yellow liquid with a mild, slightly sweet or ether-like odor.[1] Its chemical structure consists of a four-membered oxetane ring substituted with a methyl and a hydroxymethyl group at the 3-position.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | (3-Methyloxetan-3-yl)methanol |
| Synonyms | 3-Hydroxymethyl-3-methyloxetane, 3-Methyl-3-(hydroxymethyl)oxetane |
| CAS Number | 3143-02-0[1][2][3][4] |
| Molecular Formula | C₅H₁₀O₂[1][2][3][4] |
| Molecular Weight | 102.13 g/mol [2][3][4] |
| InChI | InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3[3][4] |
| InChIKey | NLQMSBJFLQPLIJ-UHFFFAOYSA-N[3][4] |
| SMILES | CC1(CO)COC1[4] |
Physicochemical Properties
The physical and chemical properties of 3-Methyl-3-oxetanemethanol are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| Appearance | Clear colorless to pale yellow liquid | [1][2][5] |
| Boiling Point | 80 °C at 40 mmHg | [2][4][5] |
| 152.2 ± 0.0 °C at 760 mmHg | [6] | |
| Density | 1.024 g/mL at 25 °C | [2][4][5] |
| Refractive Index (n20/D) | 1.446 | [2][4] |
| Flash Point | 97 °C (206.6 °F) - closed cup | [4] |
| 98.9 ± 0.0 °C | [6] | |
| pKa | 14.58 ± 0.10 (Predicted) | [1][5] |
| LogP | -0.61 | [6] |
| Vapor Pressure | 1.3 ± 0.6 mmHg at 25°C | [6] |
| Solubility | Soluble in water, chloroform, and methanol. | [1][5][7] |
Reactivity and Applications
The reactivity of 3-Methyl-3-oxetanemethanol is dominated by the strained oxetane ring, which readily undergoes ring-opening reactions in the presence of electrophiles or nucleophiles. This property makes it a valuable monomer for polymerization and an intermediate in organic synthesis.
Key Applications
-
Polymer Chemistry : It is a key monomer in the synthesis of specialty polymers, including star-shaped copolymers and hyperbranched polyethers.[1][8] The resulting polymers exhibit enhanced flexibility and durability, finding use in advanced materials, coatings, adhesives, and sealants.[2]
-
Pharmaceutical Development : This compound serves as a building block in the synthesis of various pharmaceuticals and bioactive compounds.[1][2] It has been utilized in the synthesis of octahydroindole alkaloids and γ-butenolides.[1][9]
-
Organic Synthesis : Its unique structure and reactivity make it a versatile intermediate for creating complex molecular architectures.[2]
-
Cosmetic Formulations : It is incorporated into cosmetic products for its moisturizing properties.[2]
-
Flavor and Fragrance Industry : Used in the synthesis of flavoring agents.[2]
Experimental Protocols
Synthesis of 3-Methyl-3-oxetanemethanol
A common method for the synthesis of 3-Methyl-3-oxetanemethanol involves the intramolecular cyclization of a suitably substituted diol. One reported synthesis involves the reaction of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate.
Materials:
-
1,1,1-tri(hydroxylmethyl)ethane
-
Diethyl carbonate
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 1,1,1-tri(hydroxylmethyl)ethane and diethyl carbonate.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture with stirring to approximately 115 °C and maintain at reflux for 1 hour.
-
During reflux, the by-product ethanol (B145695) is collected via a distillation unit.
-
After the initial reflux period, continue heating the reaction mixture and distill to collect the fraction at 205-210 °C, which is the target product.
Purification
The primary method for purifying 3-Methyl-3-oxetanemethanol is fractional distillation under reduced pressure.
Procedure:
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Transfer the crude 3-Methyl-3-oxetanemethanol to the distillation flask.
-
Slowly reduce the pressure to approximately 40 mmHg.
-
Gently heat the distillation flask.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum provides characteristic signals for the methyl, hydroxymethyl, and oxetane ring protons.[10]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon environments within the molecule.
Infrared (IR) Spectroscopy:
-
The IR spectrum typically shows a broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-O stretching vibrations for the ether and alcohol functionalities.
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[3]
Safety and Handling
Hazard Identification:
-
Causes skin and serious eye irritation.[13]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[14]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
-
Wash skin thoroughly after handling.[14]
-
Do not eat, drink, or smoke when using this product.[14]
Storage:
-
Store in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is between 2-8°C.[4][5]
-
Keep container tightly closed.[13]
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 3-Methyl-3-oxetanemethanol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 4. 3-Methyl-3-oxetanemethanol | 3143-02-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. US6037483A - Solvent-free process for the preparation of mono-substituted fluorinated oxetane monomers - Google Patents [patents.google.com]
- 9. 3-Methyl-3-oxetanemethanol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]
- 11. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
